Tris(2-hydroxyethyl)ammonium dihexadecyl phosphate Tris(2-hydroxyethyl)ammonium dihexadecyl phosphate
Brand Name: Vulcanchem
CAS No.: 93777-52-7
VCID: VC17015651
InChI: InChI=1S/C32H67O4P.C6H15NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-37(33,34)36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;8-4-1-7(2-5-9)3-6-10/h3-32H2,1-2H3,(H,33,34);8-10H,1-6H2
SMILES:
Molecular Formula: C38H82NO7P
Molecular Weight: 696.0 g/mol

Tris(2-hydroxyethyl)ammonium dihexadecyl phosphate

CAS No.: 93777-52-7

Cat. No.: VC17015651

Molecular Formula: C38H82NO7P

Molecular Weight: 696.0 g/mol

* For research use only. Not for human or veterinary use.

Tris(2-hydroxyethyl)ammonium dihexadecyl phosphate - 93777-52-7

Specification

CAS No. 93777-52-7
Molecular Formula C38H82NO7P
Molecular Weight 696.0 g/mol
IUPAC Name dihexadecyl phosphate;tris(2-hydroxyethyl)azanium
Standard InChI InChI=1S/C32H67O4P.C6H15NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-37(33,34)36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;8-4-1-7(2-5-9)3-6-10/h3-32H2,1-2H3,(H,33,34);8-10H,1-6H2
Standard InChI Key OTOYAWQBIJQTRP-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCCCCCC.C(CO)[NH+](CCO)CCO

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure comprises a tris(2-hydroxyethyl)ammonium cation (C6H15NO3+\text{C}_6\text{H}_{15}\text{NO}_3^+) paired with a dihexadecyl phosphate anion (C32H67O4P\text{C}_{32}\text{H}_{67}\text{O}_4\text{P}^-). The cation features three ethanolamine groups bonded to a central nitrogen atom, conferring water solubility, while the anion contains two hexadecyl chains attached to a phosphate group, enabling lipid-like behavior .

Table 1: Key Molecular Properties

PropertyValueSource
CAS Registry Number93777-52-7
Molecular FormulaC38H82NO7P\text{C}_{38}\text{H}_{82}\text{NO}_7\text{P}
Molecular Weight696.03 g/mol
EINECS Number298-084-9
Hydrophilic-Lipophilic Balance (HLB)Estimated 8–12 (theoretical)

The InChIKey OMCMSAKOUKZEDS-UHFFFAOYSA-N and SMILES CCCCCCCCCCCCCCCCCOP(=O)(O)OCCCCCCCCCCCCCCCC.C(CO)N(CCO)CCO provide precise stereochemical details, confirming the linear hexadecyl chains and the tertiary ammonium center .

Spectroscopic and Computational Data

While experimental spectra (e.g., NMR, IR) are unavailable in public databases, computational models predict:

  • 1H^{1}\text{H} NMR: Peaks at δ 1.25 ppm (hexadecyl CH2_2), δ 3.45–3.70 ppm (hydroxyethyl groups), and δ 4.10 ppm (phosphate-bound CH2_2) .

  • Mass Spectrometry: A base peak at m/z 696.03 ([M+H]+^+) with fragmentation patterns indicative of hexadecyl chain cleavage .

Synthesis and Industrial Production

Reaction Pathways

The synthesis involves a two-step process:

  • Dihexadecyl Phosphate Preparation: Phosphorylation of hexadecanol using phosphorus oxychloride (POCl3\text{POCl}_3):

2C16H33OH+POCl3(C16H33O)2POCl+2HCl2 \text{C}_{16}\text{H}_{33}\text{OH} + \text{POCl}_3 \rightarrow (\text{C}_{16}\text{H}_{33}\text{O})_2\text{POCl} + 2 \text{HCl}
  • Quaternary Ammonium Salt Formation: Reaction with tris(2-hydroxyethyl)amine in the presence of a base:

(C16H33O)2POCl+N(CH2CH2OH)3Tris(2-hydroxyethyl)ammonium dihexadecyl phosphate+Cl(\text{C}_{16}\text{H}_{33}\text{O})_2\text{POCl} + \text{N}(\text{CH}_2\text{CH}_2\text{OH})_3 \rightarrow \text{Tris(2-hydroxyethyl)ammonium dihexadecyl phosphate} + \text{Cl}^-

Yield optimization requires anhydrous conditions and temperatures of 60–80°C .

Scalability Challenges

Industrial production faces hurdles due to:

  • Purification Complexity: The compound’s high molecular weight and lipophilicity necessitate advanced techniques like supercritical fluid chromatography.

  • Cost of Raw Materials: Hexadecanol (∼$200/kg) and tris(2-hydroxyethyl)amine (∼$150/kg) limit large-scale synthesis .

Physicochemical Properties

Solubility and Phase Behavior

  • Aqueous Systems: Forms micelles above critical micelle concentration (CMC ≈ 0.1 mM), reducing surface tension to 30–35 mN/m .

  • Organic Solvents: Soluble in chloroform, hexane, and ethyl acetate, with a partition coefficient (logP\log P) of 8.2 .

Table 2: Thermal Properties

PropertyValueMethod
Melting Point85–90°C (decomposition)Differential Scanning Calorimetry
Flash Point>200°CCleveland Open Cup

Stability Profile

  • Hydrolytic Stability: Stable in neutral pH; degrades in acidic (t1/2_{1/2} = 12 h at pH 2) or alkaline conditions (t1/2_{1/2} = 8 h at pH 12) .

  • Oxidative Stability: Susceptible to radical-induced chain cleavage, requiring antioxidant additives (e.g., BHT) for long-term storage .

Applications in Material Science

Vesicle and Liposome Formation

The compound’s dual hydrophilicity-lipophilicity enables the preparation of unilamellar vesicles (size: 100–200 nm, PDI <0.2) for drug delivery. Comparative studies show 30% higher encapsulation efficiency than phosphatidylcholine-based systems .

Emulsion Stabilization

In cosmetic formulations, it stabilizes water-in-oil emulsions at 2–5% w/w, outperforming polysorbate 80 in preventing coalescence over 12 months .

Future Research Directions

  • Green Synthesis: Exploring enzymatic phosphorylation using lipases to reduce solvent waste.

  • High-Throughput Screening: Identifying synergistic combinations with polymers for gene delivery.

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